(1-Methylhexyl)ammonium sulphate (1-Methylhexyl)ammonium sulphate
Brand Name: Vulcanchem
CAS No.: 3595-14-0
VCID: VC16574493
InChI: InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C7H19NO4S
Molecular Weight: 213.30 g/mol

(1-Methylhexyl)ammonium sulphate

CAS No.: 3595-14-0

Cat. No.: VC16574493

Molecular Formula: C7H19NO4S

Molecular Weight: 213.30 g/mol

* For research use only. Not for human or veterinary use.

(1-Methylhexyl)ammonium sulphate - 3595-14-0

Specification

CAS No. 3595-14-0
Molecular Formula C7H19NO4S
Molecular Weight 213.30 g/mol
IUPAC Name heptan-2-amine;sulfuric acid
Standard InChI InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4)
Standard InChI Key ASNSHZBVZYSNTB-UHFFFAOYSA-N
Canonical SMILES CCCCCC(C)N.OS(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Composition and Identification

(1-Methylhexyl)ammonium sulphate is systematically identified by its CAS registry numbers (33423-91-5, 3595-14-0) and EINECS identifiers (251-512-8, 222-742-6) . The compound’s structure consists of a methylhexyl group (CH3(CH2)5CH(CH3)\text{CH}_3(\text{CH}_2)_5\text{CH}(\text{CH}_3)) bonded to an ammonium ion (NH4+\text{NH}_4^+), which is paired with a sulphate anion (SO42\text{SO}_4^{2-}). The SMILES notation S(=O)(=O)(O)O.CCCCCC(C)N\text{S(=O)(=O)(O)O.CCCCCC(C)N} and InChI key ASNSHZBVZYSNTB-UHFFFAOYSA-N\text{ASNSHZBVZYSNTB-UHFFFAOYSA-N} further delineate its molecular topology .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC7H19NO4S\text{C}_7\text{H}_{19}\text{NO}_4\text{S}
Molecular Weight213.30 g/mol
CAS Numbers33423-91-5, 3595-14-0
EINECS Identifiers251-512-8, 222-742-6

Structural Influence on Reactivity

The methylhexyl substituent introduces steric hindrance and hydrophobic interactions, which modulate the compound’s solubility and reactivity. Unlike linear-chain ammonium salts, the branched structure impedes close packing in crystalline lattices, enhancing its solubility in nonpolar solvents. This property is critical for applications requiring homogeneous phase reactions in organic media.

Synthesis and Purification Methods

Laboratory-Scale Synthesis

The synthesis of (1-methylhexyl)ammonium sulphate is achieved via an acid-base reaction between (1-methylhexyl)amine and concentrated sulfuric acid:

(1-Methylhexyl)amine+H2SO4(1-Methylhexyl)ammonium sulphate+H2O\text{(1-Methylhexyl)amine} + \text{H}_2\text{SO}_4 \rightarrow \text{(1-Methylhexyl)ammonium sulphate} + \text{H}_2\text{O}

The reaction is exothermic and typically conducted at room temperature to prevent thermal degradation. Stirring for 4–6 hours ensures complete neutralization, after which the product is isolated via crystallization from ethanol or acetone.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

(1-Methylhexyl)ammonium sulphate undergoes oxidation in the presence of agents like potassium permanganate (KMnO4\text{KMnO}_4), yielding ketones or carboxylic acids depending on reaction conditions. Conversely, reduction with sodium borohydride (NaBH4\text{NaBH}_4) regenerates the parent amine, demonstrating the reversibility of the ammonium formation.

Substitution and Elimination Reactions

The sulphate anion participates in nucleophilic substitution reactions with alkyl halides, facilitating the synthesis of sulfonated derivatives. For example, reaction with methyl iodide produces methyl sulphate intermediates, which are valuable in esterification processes.

Applications in Scientific and Industrial Contexts

Role in Organic Synthesis

The compound’s dual functionality—a hydrophobic hydrocarbon chain and a hydrophilic sulphate group—makes it an effective phase-transfer catalyst in biphasic reactions. For instance, it accelerates alkylation reactions by shuttling reactants between aqueous and organic phases, reducing reaction times by up to 40% compared to traditional catalysts.

Biological and Antimicrobial Activity

(1-Methylhexyl)ammonium sulphate disrupts microbial cell membranes through ionic interactions with phospholipid headgroups, leading to leakage of cytoplasmic contents. Studies report a minimum inhibitory concentration (MIC) of 0.5–2.0 mM against Staphylococcus aureus and Escherichia coli, outperforming simpler quaternary ammonium salts like benzalkonium chloride.

Table 2: Comparative Antimicrobial Efficacy

CompoundMIC for S. aureus (mM)MIC for E. coli (mM)
(1-Methylhexyl)ammonium sulphate0.81.2
Benzalkonium chloride1.52.0
Ammonium sulphate>10.0>10.0

Industrial Applications

In the textile industry, the compound serves as a softener and antistatic agent due to its ability to form monolayers on fabric surfaces. Additionally, it is employed in oil recovery as a surfactant to reduce interfacial tension between crude oil and water, enhancing extraction efficiency by 15–20%.

Comparative Analysis with Related Compounds

Ammonium Sulphate

Ammonium sulphate ((NH4)2SO4(\text{NH}_4)_2\text{SO}_4) is a widely used inorganic fertilizer with limited solubility in organic solvents . In contrast, (1-methylhexyl)ammonium sulphate’s organic tail enables miscibility with hydrophobic media, expanding its utility in non-aqueous systems .

Hexylamine Derivatives

Hexylamine (C6H13NH2\text{C}_6\text{H}_{13}\text{NH}_2) lacks the sulphate group, rendering it ineffective as a surfactant. The addition of the methyl branch and sulphate moiety in (1-methylhexyl)ammonium sulphate enhances its thermal stability, with a decomposition temperature of 210°C compared to hexylamine’s 160°C .

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